N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
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Description
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) synthesized similar compounds for antimicrobial evaluation and docking studies. Their synthesis involved condensing thiophene-2-carboxamide with different phenyl phosphoro dichloridates, showing the versatility in creating related compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Another study by M. Prabhuswamy et al. (2016) synthesized a compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealing the structural versatility of these compounds and their crystal structures (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Biological Evaluation
Asha B. Thomas et al. (2016) conducted a study on similar compounds, investigating their antidepressant and nootropic activities. This research highlights the potential CNS activity of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
In a study by Leepakshi Khurana et al. (2014), indole-2-carboxamides, structurally related to this compound, were optimized for allosteric modulation of cannabinoid receptors, demonstrating their potential in modulating receptor activities (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Anticancer and Antimicrobial Activities
Research by M. Khalifa et al. (2015) focused on synthesizing novel heterocyclic compounds including dimethyl-N-(arylazothiazol-2-yl)selenopheno[2,3-b]pyridine-2-carboxamide derivatives. These compounds showed potential in antimicrobial and anticancer activities, indicating the therapeutic applications of similar compounds (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Lan Zhang et al. (2017) designed N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). This study highlights the potential of these compounds in cancer therapeutics (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-16-7-8-21(28-2)20(13-16)24-22(26)25-11-9-15(10-12-25)18-14-23-19-6-4-3-5-17(18)19/h3-9,13-14,23H,10-12H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLGBQKYVFPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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